

An In-Depth Technical Guide to 1-Allyl-2-chlorobenzene

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Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

Cat. No.: B074121

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Allyl-2-chlorobenzene** (also known as o-chloroallylbenzene), a halogenated aromatic hydrocarbon. This document consolidates its chemical identifiers, physical and chemical properties, synthesis protocols, spectroscopic data, and safety information. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identifiers and Physical Properties

1-Allyl-2-chlorobenzene is a substituted aromatic compound with an allyl group ortho to a chlorine atom on the benzene ring. Its unique structure, combining the reactivity of an alkene and an aryl halide, makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for **1-Allyl-2-chlorobenzene**

Identifier	Value
CAS Number	1587-07-1[1]
Molecular Formula	C ₉ H ₉ Cl[1]
IUPAC Name	1-chloro-2-(prop-2-en-1-yl)benzene
Synonyms	o-Chloroallylbenzene, 2-Allylchlorobenzene, Benzene, 1-allyl-2-chloro-, Benzene, 1-chloro-2-(2-propenyl)-[1]
InChI Key	MMNZJCWUBKBTNG-UHFFFAOYSA-N[1]
SMILES	C=CCC1=CC=CC=C1Cl[1]

Table 2: Physicochemical Properties of **1-Allyl-2-chlorobenzene**

Property	Value	Source
Molecular Weight	152.62 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	Inferred from similar compounds
Boiling Point	62-68 °C at 5 Torr	ECHEMI
Density	1.046 g/cm ³	ECHEMI
Flash Point	71.3 °C	ECHEMI
Refractive Index	1.53	ECHEMI
Vapor Pressure	0.602 mmHg at 25°C	ECHEMI
Solubility	Insoluble in water, soluble in common organic solvents	Inferred from structure
XLogP3	3.6	PubChem[1]

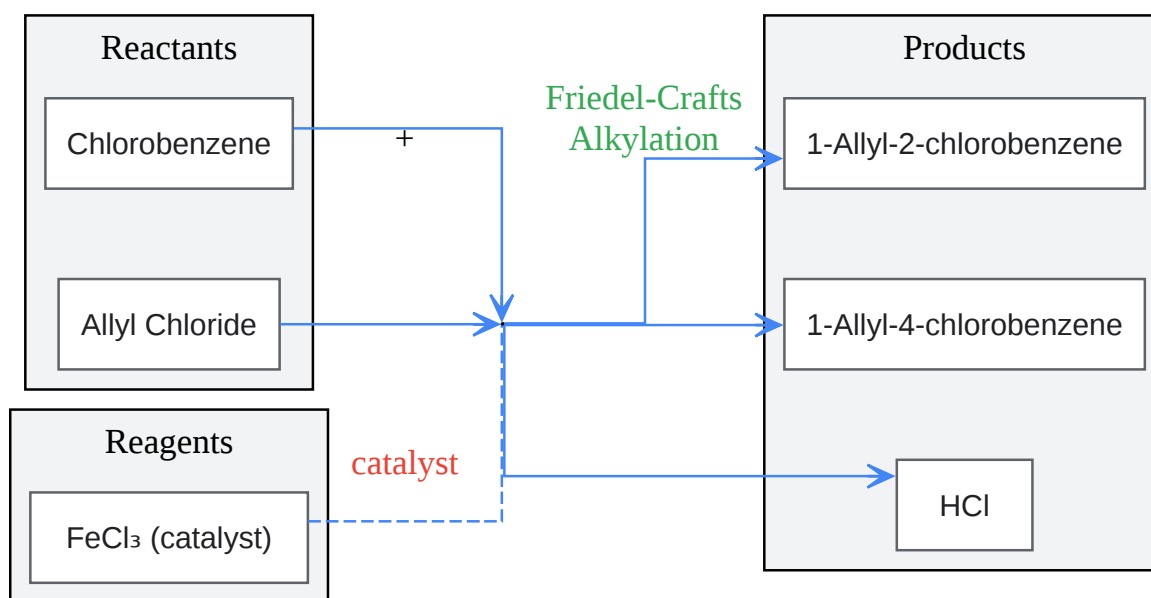
Synthesis of 1-Allyl-2-chlorobenzene

The primary method for the synthesis of **1-Allyl-2-chlorobenzene** is through the Friedel-Crafts alkylation of chlorobenzene with an allyl halide. This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on the method described by Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946) for the synthesis of arylpropylamines, which includes the preparation of chloroallylbenzenes as intermediates.[2][3]

Reaction Scheme:



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Figure 1: Reaction scheme for the Friedel-Crafts alkylation of chlorobenzene.

Materials and Equipment:

- Chlorobenzene
- Allyl chloride
- Anhydrous ferric chloride (FeCl₃)

- Ice-salt bath
- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place chlorobenzene (4.0 moles) and anhydrous ferric chloride (0.2 moles).
- **Cooling:** Cool the mixture to -21°C using an ice-salt bath.
- **Addition of Allyl Chloride:** Add allyl chloride (1.0 mole) dropwise from the dropping funnel over a period of two hours with continuous stirring.
- **Reaction:** Continue stirring for an additional three hours, allowing the temperature to rise to approximately -16°C . Hydrogen chloride gas will be evolved during the reaction.
- **Workup:** After the reaction is complete, pour the mixture over crushed ice and add concentrated hydrochloric acid. Separate the organic layer and wash it with dilute HCl and then with water.
- **Drying and Distillation:** Dry the organic layer over anhydrous calcium sulfate. Perform a fractional distillation under reduced pressure to separate the unreacted starting materials and the ortho and para isomers of allylchlorobenzene.^{[2][3]}

Spectroscopic Characterization

The structural confirmation of **1-Allyl-2-chlorobenzene** is achieved through various spectroscopic techniques. While experimental spectra are not readily available in public

databases, the expected spectral data can be predicted based on the known effects of the substituents on the benzene ring and the characteristic signals of the allyl group.

Table 3: Predicted ^1H NMR Spectral Data for **1-Allyl-2-chlorobenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.1	m	4H	Aromatic protons
~ 6.0	m	1H	-CH=CH ₂
~ 5.1	m	2H	-CH=CH ₂
~ 3.5	d	2H	Ar-CH ₂ -

Note: Predicted shifts are based on the analysis of similar compounds such as allylbenzene and chlorobenzene. The aromatic region is expected to show a complex multiplet pattern due to the ortho substitution.

Table 4: Predicted ^{13}C NMR Spectral Data for **1-Allyl-2-chlorobenzene**

Chemical Shift (δ , ppm)	Assignment
~ 138	Ar-C (quaternary, attached to allyl)
~ 136	-CH=CH ₂
~ 134	Ar-C (quaternary, attached to Cl)
~ 130 - 127	Ar-CH
~ 116	-CH=CH ₂
~ 37	Ar-CH ₂ -

Note: Predicted shifts are based on the analysis of similar compounds.

Table 5: Key IR Absorption Bands for **1-Allyl-2-chlorobenzene**

Wavenumber (cm ⁻¹)	Vibration
~ 3080	=C-H stretch (alkene)
~ 3060	=C-H stretch (aromatic)
~ 1640	C=C stretch (alkene)
~ 1590, 1480	C=C stretch (aromatic)
~ 990, 915	=C-H bend (alkene)
~ 750	C-Cl stretch (aromatic, ortho-disubstituted)

Note: Predicted absorption bands are based on characteristic group frequencies.

Table 6: Predicted Mass Spectrometry Data for **1-Allyl-2-chlorobenzene**

m/z	Interpretation
152/154	Molecular ion (M ⁺ , M+2 ⁺) with ~3:1 ratio due to ³⁵ Cl and ³⁷ Cl isotopes
117	[M - Cl] ⁺
111	[M - C ₃ H ₅] ⁺ (loss of allyl group)

Source: Predicted data from PubChem.[\[1\]](#)

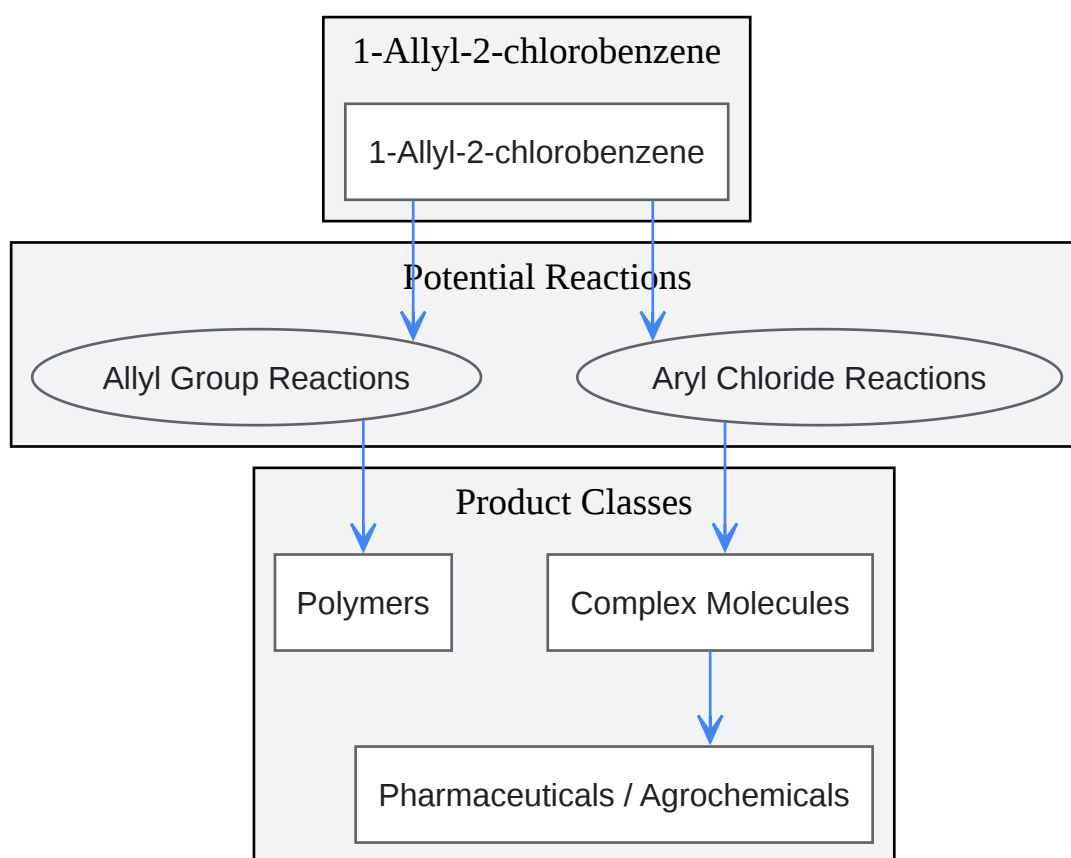
Reactivity and Applications

1-Allyl-2-chlorobenzene is a useful building block in organic synthesis due to the presence of two reactive sites: the allyl group and the chloro-substituted aromatic ring.

- **Allyl Group:** The double bond of the allyl group can undergo various reactions such as addition, oxidation, and polymerization.
- **Aryl Chloride:** The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex molecules.

Potential Applications:

- **Pharmaceutical Intermediate:** The scaffold of **1-Allyl-2-chlorobenzene** can be modified to synthesize various drug candidates.
- **Agrochemicals:** It can serve as a precursor for the synthesis of pesticides and herbicides.
- **Materials Science:** The allyl functionality allows for its use in the development of polymers and other advanced materials.



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Figure 2: Logical relationship of **1-Allyl-2-chlorobenzene** in synthetic applications.

Safety and Handling

1-Allyl-2-chlorobenzene should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn.

Table 7: GHS Hazard Information (Inferred)

Hazard	Statement
Pictogram	GHS07 (Exclamation Mark), GHS09 (Environment) - inferred
Signal Word	Warning - inferred
Hazard Statements	May cause skin and eye irritation. Harmful if swallowed or inhaled. Toxic to aquatic life with long lasting effects. - inferred from similar compounds
Precautionary Statements	Avoid breathing vapors. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/eye protection. - inferred from similar compounds

Note: This information is inferred from safety data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for detailed and accurate information.

This technical guide provides a foundational understanding of **1-Allyl-2-chlorobenzene**. For any laboratory work, it is imperative to consult primary literature and the relevant Safety Data Sheets.

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References

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